4(3H)-Pyrimidinone, 2-phenyl-3-(3-(trifluoromethyl)phenyl)-
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Overview
Description
4(3H)-Pyrimidinone, 2-phenyl-3-(3-(trifluoromethyl)phenyl)- is a heterocyclic compound that features a pyrimidinone core substituted with phenyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 2-phenyl-3-(3-(trifluoromethyl)phenyl)- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-phenyl-3-(3-(trifluoromethyl)phenyl)amine with a suitable carbonyl compound under acidic or basic conditions to form the pyrimidinone ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. These methods often employ automated systems to control temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Pyrimidinone, 2-phenyl-3-(3-(trifluoromethyl)phenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinone oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4(3H)-Pyrimidinone, 2-phenyl-3-(3-(trifluoromethyl)phenyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4(3H)-Pyrimidinone, 2-phenyl-3-(3-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-3-(3-(trifluoromethyl)phenyl)pyrrole
- 2-Phenyl-3-(3-(trifluoromethyl)phenyl)quinazolinone
- 2-Phenyl-3-(3-(trifluoromethyl)phenyl)benzimidazole
Uniqueness
4(3H)-Pyrimidinone, 2-phenyl-3-(3-(trifluoromethyl)phenyl)- is unique due to its specific substitution pattern and the presence of both phenyl and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
89069-71-6 |
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Molecular Formula |
C17H11F3N2O |
Molecular Weight |
316.28 g/mol |
IUPAC Name |
2-phenyl-3-[3-(trifluoromethyl)phenyl]pyrimidin-4-one |
InChI |
InChI=1S/C17H11F3N2O/c18-17(19,20)13-7-4-8-14(11-13)22-15(23)9-10-21-16(22)12-5-2-1-3-6-12/h1-11H |
InChI Key |
UTWGIWKDIZEVIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=O)N2C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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